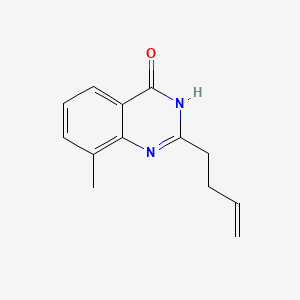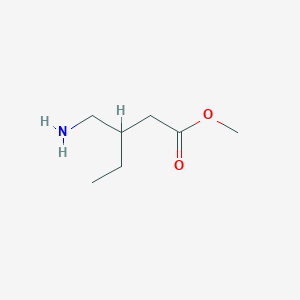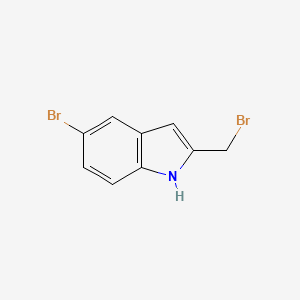
5-Bromo-2-(bromomethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(bromomethyl)-1H-indole: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two bromine atoms attached to the indole ring, specifically at the 5th position and the 2nd position on the methyl group. The molecular formula of this compound is C9H7Br2N.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(bromomethyl)-1H-indole typically involves the bromination of 2-methylindole. The process can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-(bromomethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-methylindole.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted indole derivatives.
- Oxidation reactions produce indole derivatives with oxidized functional groups.
- Reduction reactions revert the compound to 2-methylindole.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(bromomethyl)-1H-indole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of brominated indoles on biological systems. It can be used to investigate enzyme interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(bromomethyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The indole ring structure allows the compound to interact with aromatic amino acids in protein binding sites, affecting signal transduction pathways and cellular processes.
Comparación Con Compuestos Similares
5-Bromo-2-methylindole: Lacks the bromomethyl group, making it less reactive in substitution reactions.
5-Bromo-2-chloroindole: Contains a chlorine atom instead of a bromomethyl group, leading to different reactivity and applications.
5-Bromo-2-iodoindole: Contains an iodine atom, which can undergo different types of chemical reactions compared to bromine.
Uniqueness: 5-Bromo-2-(bromomethyl)-1H-indole is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical synthesis. The bromomethyl group provides additional sites for functionalization, making it a valuable intermediate in the preparation of diverse organic compounds.
Propiedades
Fórmula molecular |
C9H7Br2N |
|---|---|
Peso molecular |
288.97 g/mol |
Nombre IUPAC |
5-bromo-2-(bromomethyl)-1H-indole |
InChI |
InChI=1S/C9H7Br2N/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4,12H,5H2 |
Clave InChI |
SIBMADQJMGLXQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C=C(N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


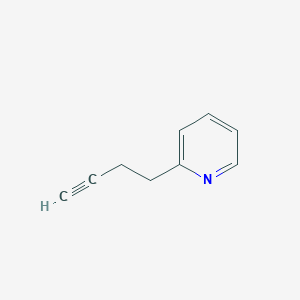

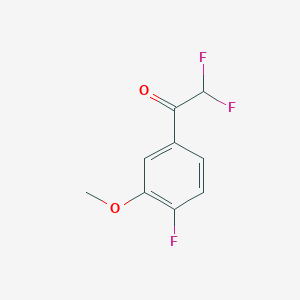
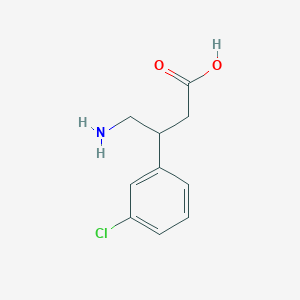
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)



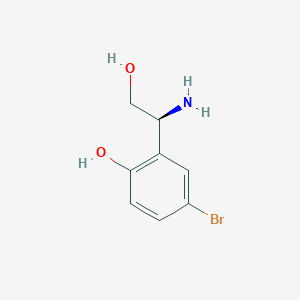
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
